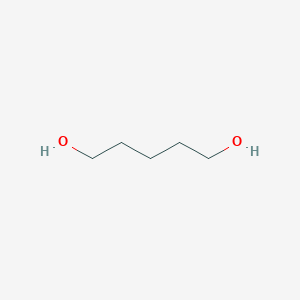

1,5-Pentanediol

Vue d'ensemble

Description

1,5-Pentanediol is an organic compound with the chemical formula HO(CH₂)₅OH. It is a viscous, colorless liquid that is miscible with water. This compound is part of the diol family, which means it contains two hydroxyl groups. This compound is primarily used as a plasticizer and in the production of polyesters, which are utilized as emulsifying agents and resin intermediates .

Applications De Recherche Scientifique

1,5-Pentanediol has a wide range of applications in scientific research and industry:

-

Polymer Industry: : It is used as a monomer in the synthesis of polyesters, polycarbonates, and polyurethanes. These polymers are utilized in the production of plastics, coatings, adhesives, and elastomers .

-

Biocompatible Materials: : Due to its biocompatibility, this compound is used in the production of medical devices and drug delivery systems .

-

Cosmetics: : It is used as a humectant and emollient in cosmetic formulations to improve skin hydration and texture .

-

Chemical Intermediates: : this compound serves as an intermediate in the synthesis of various chemicals, including lubricants, perfumes, and advanced solvents .

Mécanisme D'action

Target of Action

1,5-Pentanediol (1,5-PDO) is an organic compound that primarily targets the polymer industry . It is used as a raw material for the synthesis of polyesters, unsaturated polyesters, and polyurethanes .

Mode of Action

1,5-PDO interacts with its targets through chemical reactions. In the polymer industry, it forms polyesters that are used as emulsifying agents and resin intermediates . It is produced by hydrogenation of glutaric acid and its derivatives . It can also be prepared by hydrogenolysis of tetrahydrofurfuryl alcohol .

The direct route presents several advantages, especially as it enables the one-step 1,5-PDO production from furfural using less reaction and intermediate purification stages .

Result of Action

The result of 1,5-PDO’s action is the production of polyesters and polyurethanes, which are used in the polymer industry . These products are used in the manufacture of plastics, cosmetics, and food .

Action Environment

The action of 1,5-PDO is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the one-pot production of 1,5-PDO from furfural is more efficient at lower temperatures . The presence of catalysts, such as layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO), also influences the productivity of 1,5-PDO .

Analyse Biochimique

Biochemical Properties

1,5-Pentanediol is produced by hydrogenation of glutaric acid and its derivatives . It can also be prepared by hydrogenolysis of tetrahydrofurfuryl alcohol

Molecular Mechanism

It’s known that this compound is produced by hydrogenation of glutaric acid and its derivatives .

Metabolic Pathways

This compound is not naturally produced in biological organisms, so it does not participate in any known metabolic pathways . It can be synthesized from lysine in a cell factory in Escherichia coli .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Pentanediol can be synthesized through several methods:

-

Hydrogenation of Glutaric Acid and Its Derivatives: : This method involves the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate. The reaction typically requires a hydrogenation catalyst, such as palladium or platinum, and is carried out under high pressure and temperature .

-

Hydrogenolysis of Tetrahydrofurfuryl Alcohol: : This method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which is derived from biomass. The reaction is catalyzed by modified platinum-tungsten-alumina catalysts and is conducted under mild conditions to achieve high selectivity and yield .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of glutaric acid derivatives. The process involves the following steps:

Esterification: Glutaric acid is esterified with methanol to form dimethyl glutarate.

Hydrogenation: The dimethyl glutarate is then hydrogenated in the presence of a catalyst to produce this compound.

Analyse Des Réactions Chimiques

1,5-Pentanediol undergoes various chemical reactions, including:

-

Oxidation: : The hydroxyl groups in this compound can be oxidized to form glutaric acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can be reduced to form pentane by using strong reducing agents such as lithium aluminum hydride.

-

Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids. For example, reacting this compound with hydrochloric acid can produce 1,5-dichloropentane .

Comparaison Avec Des Composés Similaires

1,5-Pentanediol can be compared with other similar diols, such as:

-

1,4-Butanediol: : This compound has one less methylene group than this compound. It is also used in the production of polyesters and polyurethanes but has different physical properties and reactivity .

-

1,6-Hexanediol: : This compound has one more methylene group than this compound. It is used in similar applications but offers different mechanical properties and flexibility in the resulting polymers .

This compound is unique due to its specific chain length, which provides a balance between flexibility and rigidity in polymer applications. This makes it a valuable compound in the production of various materials with tailored properties .

Activité Biologique

1,5-Pentanediol, a colorless and odorless liquid, is an aliphatic diol with significant biological activity. Its properties have garnered attention in various fields, including microbiology, pharmacology, and environmental science. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential applications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it has low oral toxicity and is non-irritating to the skin while demonstrating high effectiveness against bacteria, fungi, and viruses. In vitro studies have shown that it can inhibit both antibiotic-susceptible and multi-resistant strains of bacteria. The minimal inhibitory concentrations (MICs) for 85 bacterial strains tested ranged from 2.5% to 15% (vol/vol) .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the compound disrupts the osmotic balance of bacterial cells by drawing water out, leading to cell collapse. This mechanism makes it difficult for bacteria to develop resistance against it .

Toxicity and Safety Profile

According to safety assessments, this compound is classified as having low acute toxicity via oral, dermal, and inhalation routes. It does not cause skin or eye irritation and is not considered a skin sensitizer . Long-term exposure studies suggest that it does not pose significant reproductive or carcinogenic risks . The compound's environmental impact is also minimal; it is readily biodegradable and has low bioaccumulation potential .

Case Study 1: Efficacy Against Multi-Resistant Bacteria

A study conducted on the efficacy of this compound against multi-resistant Gram-positive and Gram-negative bacteria demonstrated its potential as a topical antimicrobial agent. The compound was tested against strains resistant to traditional antibiotics, showing promising results that could lead to new therapeutic applications in treating infections where conventional treatments fail .

Case Study 2: Effects on Immune Function

Research has indicated that aliphatic alcohols like this compound may impair immune cell function. A study on human monocytes revealed that treatment with various aliphatic alcohols inhibited their phagocytic activity in a concentration-dependent manner. This finding raises concerns about the implications for individuals consuming high amounts of alcoholic beverages containing these compounds .

Applications in Industry

This compound is increasingly recognized for its utility in various industrial applications:

- Pharmaceuticals : It serves as a raw material for synthesizing drugs and can potentially be used in formulations requiring antimicrobial properties.

- Polymer Production : The compound is utilized as a monomer in producing polyesters and polycarbonates due to its favorable chemical properties .

- Agricultural Chemicals : Its low toxicity profile makes it suitable for use in developing safer agrochemicals.

Comparative Analysis of Biological Activity

| Property | This compound | Other Aliphatic Alcohols |

|---|---|---|

| Antimicrobial Activity | High against bacteria/fungi/viruses | Varies; often lower than 1,5-PD |

| Oral Toxicity | Low | Varies; some are higher |

| Skin Irritation | None | Some may cause irritation |

| Environmental Impact | Low (readily biodegradable) | Varies; some persistent |

Propriétés

IUPAC Name |

pentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQSHHUCVQOPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31784-47-1 | |

| Record name | Polypentylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31784-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041256 | |

| Record name | 1,5-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Viscous liquid; [Merck Index] Colorless viscous liquid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 1,5-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

240 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C (265 °F) (open cup), 136 °C (277 °F) - closed cup | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water, Soluble in water, Miscible with methanol, ethanol, acetone, ethyl acetate. Soluble in ether (25 °C) 11% w/w. Limited solubility in benzene, trichloroethylene, methylene chloride, petroleum ether, heptane., Soluble in alcohols, acetone, and relatively insoluble in aliphatic and aromatic hydrocarbons | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9941 g/cm cu at 20 °C; 0.9858 g/cm cu at 25 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0039 [mmHg], 3.90X10-3 mm Hg at 25 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

A gas chromatographic/mass-spectrometry analysis was performed to determine the impurities in 1,5-Pentanediol. 1,5-Pentanediol was found to be 98.1% pure with a total of 0.28% unknown impurities, stated by the authors not to be diols. Contamination by water, 1,5-hexanediol, and 1,6-Hexanediol was found to be 0.02%, 1.02%, and 0.56%, respectively. Other diol impurities, including 1,4-Butanediol, 2,5-Hexanediol, and cyclic diols, were below the limit of detection (< 0.05%). | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, oily liquid, Colorless | |

CAS No. |

111-29-5 | |

| Record name | 1,5-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,5-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07UXZ0SCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °C | |

| Record name | 1,5-Pentanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.